molecular formula C42H56N8O14 B12731783 (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-piperazin-1-ylbenzimidazole CAS No. 87233-70-3

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-piperazin-1-ylbenzimidazole

Cat. No.: B12731783
CAS No.: 87233-70-3
M. Wt: 896.9 g/mol
InChI Key: OKYQTHBQQPQXSN-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-piperazin-1-ylbenzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-piperazin-1-ylbenzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and the ethoxyethyl side chain. The final step involves the addition of the (E)-but-2-enedioic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-piperazin-1-ylbenzimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-piperazin-1-ylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-piperazin-1-ylbenzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and piperazine-containing molecules. Examples are:

Uniqueness

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-piperazin-1-ylbenzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87233-70-3

Molecular Formula

C42H56N8O14

Molecular Weight

896.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-piperazin-1-ylbenzimidazole

InChI

InChI=1S/2C15H22N4O.3C4H4O4/c2*1-2-20-12-11-19-14-6-4-3-5-13(14)17-15(19)18-9-7-16-8-10-18;3*5-3(6)1-2-4(7)8/h2*3-6,16H,2,7-12H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

OKYQTHBQQPQXSN-VQYXCCSOSA-N

Isomeric SMILES

CCOCCN1C(=NC2=CC=CC=C12)N3CCNCC3.CCOCCN1C(=NC2=CC=CC=C12)N3CCNCC3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCNCC3.CCOCCN1C2=CC=CC=C2N=C1N3CCNCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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